molecular formula C22H29N5O4 B2783636 9-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-91-6

9-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2783636
CAS No.: 877616-91-6
M. Wt: 427.505
InChI Key: KXXLXKIYVHMJBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 4,6-diarylpyrimidin-2-amine derivatives involves a Michael addition of 2-hydroxy-1,4-naphthoquinone or 2,5-dihydroxy-1,4-benzoquinone to the Knoevenagel condensation product of an aldehyde with Meldrum’s acid, dimedone or barbituric acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For example, the synthesis of pyrimidines involves numerous methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2,4-Dimethoxybenzylamine has a boiling point of 140 °C at 1 mmHg, a density of 1.113 g/mL at 25 °C, and a refractive index of 1.549 .

Scientific Research Applications

Synthesis and Characterization

Research has developed methods for synthesizing various purinediones, including those with structural similarities to "9-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione". For instance, the study by Ondrej imo et al. (1995) outlines a process for synthesizing 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones, which are closely related in structure and could have similar applications in chemical research and development Ondrej imo, A. Rybár, J. Alföldi, 1995.

Electrochemical Properties

Michael T. Cleary et al. (1981) investigated the electrochemical oxidation of 9-methylxanthine, revealing insights into the electrooxidation processes that could be relevant for compounds with similar purine structures. This research might have implications for understanding the electrochemical behaviors of a wide range of purine derivatives in scientific and industrial applications Michael T. Cleary, James L. Owens, Glenn Dryhurst, 1981.

Nucleophilic Reactions

The work by Philippe Couture et al. (1997) on the reactions of nucleophilic carbenes with enols provides a foundation for understanding how purine derivatives might undergo similar reactions. These findings could contribute to the development of new chemical synthesis strategies for purine-related compounds Philippe Couture, D. Pole, J. Warkentin, 1997.

Antimicrobial and Anti-inflammatory Applications

Research into the antimicrobial activity of pyrimidine and purine derivatives, such as the work by A. El-Agrody et al. (2001), highlights the potential for these compounds to serve as templates for developing new antimicrobial agents. Their study on the synthesis and properties of novel pyrimidine and purine derivatives opens up possibilities for these compounds in treating infections A. El-Agrody, M. El-Latif, Nagwa A. El‐Hady, A. H. Fakery, A. H. Bedair, 2001.

Similarly, the anti-inflammatory activity of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, as explored by J. Kaminski et al. (1989), suggests potential therapeutic applications of purine analogs in treating inflammatory conditions J. Kaminski, D. Solomon, D. J. Conn, S. Wong, P. Chiu, T. Massa, M. Siegel, A. Watnick, 1989.

Safety and Hazards

The safety and hazards associated with similar compounds are not fully known. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-5-6-7-11-27-20(28)18-19(24(2)22(27)29)23-21-25(12-8-13-26(18)21)16-10-9-15(30-3)14-17(16)31-4/h9-10,14H,5-8,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXLXKIYVHMJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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